Diglycolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

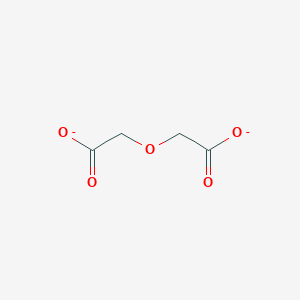

Molecular Formula |

C4H4O5-2 |

|---|---|

Molecular Weight |

132.07 g/mol |

IUPAC Name |

2-(carboxylatomethoxy)acetate |

InChI |

InChI=1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/p-2 |

InChI Key |

QEVGZEDELICMKH-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)[O-])OCC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Diglycolic Acid from Chloroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of diglycolic acid from chloroacetic acid. The document details the underlying chemical principles, experimental protocols, and safety considerations. Quantitative data is presented in a clear tabular format to facilitate comparison, and a logical workflow of the synthesis process is visualized using a Graphviz diagram.

Introduction

Diglycolic acid, also known as 2,2'-oxydiacetic acid, is a dicarboxylic acid with a wide range of applications in various fields, including as a building block in the synthesis of polymers, resins, and pharmaceuticals. One of the common methods for its preparation is through the nucleophilic substitution reaction of chloroacetic acid. This guide focuses on the synthesis of diglycolic acid from chloroacetic acid, providing detailed methodologies for laboratory-scale preparation.

Reaction Principle

The synthesis of diglycolic acid from chloroacetic acid is fundamentally a Williamson ether synthesis. The reaction proceeds via the hydrolysis of chloroacetic acid in the presence of a base to form a glycolate (B3277807) salt. This glycolate then acts as a nucleophile, attacking a second molecule of chloroacetate (B1199739) to form the diglycolate salt. Subsequent acidification yields diglycolic acid. The primary reaction is as follows:

2 ClCH₂COOH + 4 NaOH → (NaOOCCH₂)₂O + 2 NaCl + 3 H₂O (NaOOCCH₂)₂O + 2 HCl → (HOOCCH₂)₂O + 2 NaCl

Key to this synthesis is the in-situ formation of the glycolate nucleophile. The choice of base and reaction conditions can influence the yield of diglycolic acid versus the primary byproduct, glycolic acid.

Quantitative Data Summary

The following table summarizes the quantitative data for different methods of synthesizing diglycolic acid from chloroacetic acid.

| Base Used | Molar Ratio (Base:Chloroacetic Acid) | Reaction Temperature (°C) | Reaction Time | Yield of Diglycolic Acid (%) | Reference |

| Sodium Hydroxide (B78521) | 2:1 | 90 - 130 | Several hours | Not specified, byproduct of glycolic acid synthesis | [1][2] |

| Barium Hydroxide | Alkaline medium | Heating | Not specified | 68 | [3] |

| Calcium Oxide | Molar excess of Chloroacetic Acid | Not specified | Not specified | Not specified | [4] |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of diglycolic acid from chloroacetic acid using sodium hydroxide as the base.

Materials and Equipment

-

Chloroacetic acid

-

Sodium hydroxide (pellets or solution)

-

Concentrated hydrochloric acid

-

Distilled water

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

pH paper or a pH meter

-

Rotary evaporator

-

Crystallization dish

-

Buchner funnel and filter paper

Synthesis Procedure

-

Preparation of Sodium Chloroacetate: In a well-ventilated fume hood, dissolve 94.5 g (1.0 mol) of chloroacetic acid in 200 mL of distilled water in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction with Sodium Hydroxide: While cooling the flask in an ice bath, slowly add a solution of 80 g (2.0 mol) of sodium hydroxide in 200 mL of distilled water. The addition should be done portion-wise to control the exothermic reaction.

-

Reflux: After the addition is complete, attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Neutralization and Acidification: Allow the reaction mixture to cool to room temperature. Carefully acidify the solution to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. This should be done in an ice bath as the neutralization is exothermic.

-

Isolation of Crude Product: Concentrate the acidified solution using a rotary evaporator to remove the bulk of the water. The resulting slurry will contain diglycolic acid and sodium chloride.

-

Purification by Crystallization:

-

Add a minimal amount of hot water to the crude product to dissolve the diglycolic acid, leaving the less soluble sodium chloride behind.

-

Filter the hot solution to remove the sodium chloride.

-

Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to induce crystallization of the diglycolic acid.

-

Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold water.

-

Dry the crystals in a desiccator or a vacuum oven at low heat.

-

Logical Workflow of Synthesis

The following diagram illustrates the logical workflow for the synthesis of diglycolic acid from chloroacetic acid.

Caption: Logical workflow for the synthesis of diglycolic acid.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Chloroacetic Acid: Highly toxic and corrosive.[5][6][7][8][9] It can cause severe skin burns and eye damage.[5][6] Toxic if swallowed, in contact with skin, or if inhaled.[5][6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.[10][11][12][13] The dissolution of sodium hydroxide in water is highly exothermic. Handle with care and wear appropriate PPE.

-

Hydrochloric Acid: Corrosive and can cause severe skin burns and respiratory irritation. Handle in a fume hood and wear appropriate PPE.

-

Diglycolic Acid: May cause skin and eye irritation.[14][15][16][17] Harmful if swallowed.[17]

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[5][6][7][8][9][10][11][12][13][14][15][16][17][18]

Byproducts and Purification

The primary byproduct of this reaction is glycolic acid.[19] The formation of glycolic acid is favored by higher concentrations of hydroxide ions. Other potential impurities include unreacted chloroacetic acid and sodium chloride from the neutralization step.[19][20]

Purification is typically achieved through crystallization. Diglycolic acid is soluble in hot water, while sodium chloride has lower solubility, allowing for its removal by hot filtration. Subsequent cooling of the filtrate allows for the crystallization of the purified diglycolic acid. For higher purity, recrystallization may be necessary. Extraction with organic solvents can also be employed for purification.[2][19]

Conclusion

The synthesis of diglycolic acid from chloroacetic acid is a well-established method that can be readily performed in a laboratory setting. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The provided experimental protocol and workflow diagram offer a comprehensive guide for researchers and professionals in the field. Further optimization of reaction parameters may be necessary to maximize the yield and purity of the final product.

References

- 1. Glycolic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Preparation of Glycolic acid_Chemicalbook [chemicalbook.com]

- 3. Diglycolic acid - Wikipedia [en.wikipedia.org]

- 4. US3879452A - Method for making diglycolic acid, dipropionic acid and the salts thereof - Google Patents [patents.google.com]

- 5. carlroth.com [carlroth.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. carlroth.com [carlroth.com]

- 10. tatachemicals.com [tatachemicals.com]

- 11. Sodium Hydroxide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. chemsupply.com.au [chemsupply.com.au]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. isotope.com [isotope.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. valsynthese.ch [valsynthese.ch]

- 19. researchgate.net [researchgate.net]

- 20. journals.indexcopernicus.com [journals.indexcopernicus.com]

An In-Depth Technical Guide to the Chemical and Physical Properties of Diglycolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of diglycolic acid. It is intended to be a valuable resource for professionals in research, science, and drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Physicochemical Properties

Diglycolic acid, also known as 2,2'-oxydiacetic acid, is an aliphatic dicarboxylic acid.[1][2] At room temperature, it typically exists as a white, odorless crystalline solid.[1][2][3] The compound is hygroscopic and can absorb moisture from the air, forming a monohydrate at relative humidity above 72% at 25 °C.[1][3]

Table 1: General Physicochemical Properties of Diglycolic Acid

| Property | Value | Source(s) |

| IUPAC Name | 2,2'-Oxydiacetic acid | [1] |

| Synonyms | Diglycolic acid, Oxydiacetic acid, 3-Oxapentanedioic acid | [3] |

| CAS Number | 110-99-6 | [1] |

| Molecular Formula | C₄H₆O₅ | [1] |

| Molar Mass | 134.09 g/mol | [1] |

| Appearance | White to light beige crystalline powder | [3][4] |

| Melting Point | 140-144 °C | [1][4][5] |

| Boiling Point | 250-255 °C | [3] |

| Density | 1.22 g/cm³ at 20 °C | [3] |

| pKa₁ | 2.79 (at 20 °C), 2.96 (at 25 °C) | [1][4] |

| pKa₂ | 3.93 (at 20 °C) | [1] |

Solubility Profile

Diglycolic acid is readily soluble in water and polar organic solvents.[1][3]

Table 2: Solubility of Diglycolic Acid

| Solvent | Solubility | Source(s) |

| Water | Soluble | [1][3] |

| Ethanol | Soluble (5% solution is clear to slightly hazy) | [3][5] |

| Acetone | Soluble | [3] |

| Methanol | Soluble |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of diglycolic acid.

Table 3: Key Spectroscopic Data for Diglycolic Acid

| Technique | Key Features | Source(s) |

| ¹H NMR | Spectral data available in public databases. | [6][7] |

| ¹³C NMR | Spectral data available in public databases. | |

| FT-IR | Characteristic peaks for C=O (carboxylic acid), C-O (ether), and O-H stretching. | [6] |

| Mass Spectrometry | Electron ionization mass spectra are available for review. | [6] |

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of diglycolic acid.

Synthesis of Diglycolic Acid

Diglycolic acid can be synthesized through various methods, with the oxidation of diethylene glycol being a common industrial approach.

This method involves the multi-stage oxidation of diethylene glycol using nitric acid, which can achieve high yields.[1]

Materials:

-

Diethylene glycol

-

Concentrated nitric acid

-

Vanadium(V) oxide (catalyst, optional for single-stage process)[1][2]

-

Reaction vessel with heating and stirring capabilities

-

Crystallization apparatus

-

Filtration system

Procedure:

-

Charge the reaction vessel with diethylene glycol.

-

In a multi-stage process, carefully add concentrated nitric acid to the diethylene glycol at a controlled temperature of 70 °C with continuous stirring.[1][2]

-

After the initial reaction, allow the mixture to cool for the crystallization of diglycolic acid.

-

Separate the crystals by filtration.

-

The remaining mother liquor, which contains unreacted diethylene glycol, can be subjected to further oxidation cycles by evaporating the residues and returning the liquor to the reaction vessel to achieve yields of up to 99%.[1][2]

-

For a single-stage process, an oxidation catalyst such as vanadium(V) oxide can be used, though yields are typically lower (58-60%).[1][2]

This historical method involves the reaction of chloroacetic acid with a base.[2]

Materials:

-

Chloroacetic acid

-

Sodium hydroxide (B78521) solution or Barium hydroxide solution

-

Reaction vessel with heating capabilities

-

Acid for acidification (e.g., HCl)

-

Filtration apparatus

Procedure:

-

Prepare a solution of chloroacetic acid.

-

Heat the chloroacetic acid solution with an alkaline medium such as sodium hydroxide or barium hydroxide solution.[2]

-

After the reaction is complete, acidify the solution to precipitate the diglycolic acid.

-

Collect the diglycolic acid product by filtration. A yield of 68% can be obtained using barium hydroxide.[1][2]

Determination of Physicochemical Properties

Principle: The melting point is determined by heating a small, packed sample in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the diglycolic acid sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

Principle: The acid dissociation constants (pKa) can be determined by potentiometric titration, where the pH of a solution of the acid is monitored as a strong base of known concentration is added.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Diglycolic acid sample of known weight

Procedure:

-

Accurately weigh a sample of diglycolic acid and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the diglycolic acid solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration past the second equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The two pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) is the pH at half the volume of NaOH required to reach the first equivalence point, and the second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points.

Principle: A qualitative assessment of solubility can be performed by observing the dissolution of a known amount of solute in a specific volume of solvent.

Materials:

-

Test tubes

-

Vortex mixer

-

Diglycolic acid

-

Various solvents (e.g., water, ethanol, acetone)

Procedure:

-

Add a small, measured amount of diglycolic acid (e.g., 10 mg) to a test tube.

-

Add a small volume of the solvent to be tested (e.g., 1 mL).

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1 minute).

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

If the solid dissolves, it is considered soluble under these conditions. If not, it can be classified as partially soluble or insoluble.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of diglycolic acid from diethylene glycol.

Biological Signaling Pathway

Diglycolic acid is the primary toxic metabolite of diethylene glycol (DEG).[4] Its toxicity is linked to the inhibition of succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain, leading to mitochondrial dysfunction and cell death.[5][8]

Caption: Mechanism of diglycolic acid-induced mitochondrial toxicity.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Diglycolic acid - Wikipedia [en.wikipedia.org]

- 3. Analysis of Diglycolic Acid after Mass Poisoning by Diethylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. Diglycolic Acid | C4H6O5 | CID 8088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diglycolic acid(110-99-6) 1H NMR spectrum [chemicalbook.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

Structure and bonding in diglycolate metal complexes

An In-depth Technical Guide to the Structure and Bonding in Diglycolate Metal Complexes

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycolic acid (ODA), O(CH₂COOH)₂, is a versatile dicarboxylic acid that plays a significant role in coordination chemistry. Its deprotonated form, the this compound (dga²⁻) anion, O(CH₂COO⁻)₂, is an effective chelating agent for a wide range of metal ions. The ligand's structure, featuring a flexible ether linkage and two carboxylate groups, allows it to adopt various coordination modes, leading to the formation of structurally diverse metal complexes. These complexes are of interest in fields ranging from materials science to medicinal chemistry, where the coordination environment of the metal ion can influence properties such as catalytic activity, magnetic behavior, and biological interactions.

This guide provides a detailed examination of the structural and bonding characteristics of this compound metal complexes. It covers the primary coordination modes, summarizes key structural and spectroscopic data, and outlines the experimental protocols used for their synthesis and characterization.

Coordination Chemistry and Structure

The this compound ligand typically acts as a tridentate chelating agent, coordinating to a metal center via the central ether oxygen and one oxygen atom from each of the two carboxylate groups. This forms two stable five-membered chelate rings. However, its flexibility allows for other coordination behaviors, including acting as a bridging ligand to form polynuclear or polymeric structures.

The coordination number and geometry of the resulting complexes are influenced by the size, charge, and electronic configuration of the central metal ion, as well as the presence of other ligands, such as water molecules. For first-row transition metals, six-coordinate, distorted octahedral geometries are common.[1][2] For larger lanthanide ions, higher coordination numbers (typically 8 or 9) are prevalent.[3][4]

Visualization of this compound Coordination

The primary coordination modes of the this compound ligand are visualized below. The tridentate chelating mode is most common, leading to mononuclear complexes, while the bridging mode can result in extended polymeric structures.

Caption: Common coordination modes of the this compound ligand.

Quantitative Structural Data

The precise geometric parameters of metal complexes are determined primarily by single-crystal X-ray diffraction. The following table summarizes representative structural data for selected transition metal and lanthanide complexes with this compound or structurally similar ligands. Note that M-O bond lengths vary with the nature of the coordinating oxygen (ether vs. carboxylate vs. water).

| Metal Ion | Ligand/Complex Formula | Coord. No. | Geometry | Avg. M-O (carboxylate) (Å) | Avg. M-O (water) (Å) | Ref. |

| Co(II) | [Co(pic)₂(H₂O)₂]·2H₂O¹ | 6 | Distorted Octahedral | 2.079 | 2.126 | [2][5] |

| Ni(II) | [Ni(tren)(H₂O)₂]²⁺² | 6 | Octahedral | - | 2.128 - 2.152 | [6][7] |

| Cu(II) | [Cu(OH₂)₂(en)₂]²⁺³ | 6 | Distorted Octahedral | - | 2.527 | [8] |

| Zn(II) | [Zn(A1)₂(H₂O)₂]⁴ | 6 | Distorted Octahedral | 2.025 - 2.070 | 2.179 | [9] |

| Dy(III) | Dy₂(OCH₂COO)₂(HOCH₂COO)₂·4H₂O⁵ | 8 | Distorted Dodecahedral | 2.30 - 2.45 | 2.40 - 2.47 | [3] |

| Sm(III) | [Sm₂(tda)₃(H₂O)₅]·3H₂O⁶ | 9 | Tricapped Trigonal Prism | 2.39 - 2.58 | 2.45 - 2.52 | [4] |

¹Data for bis(2-picolinato)diaquacobalt(II), a related carboxylate complex. ²Data for diaqua[tris(2-aminoethyl)amine]nickel(II). ³Data for diaquabis(ethylenediamine)copper(II), M-O distance shows Jahn-Teller distortion. ⁴Data for a bis(hydroxypyridinecarboxylate)diaquazinc(II) complex. ⁵Data for a Dysprosium(III) glycolate (B3277807) complex. ⁶Data for a Samarium(III) complex with the similar thiodiacetato (tda) ligand.

Bonding and Electronic Structure

The interaction between the metal ion (a Lewis acid) and the this compound ligand (a Lewis base) can be described by ligand field theory. In transition metal complexes, the ligands create an electrostatic field that removes the degeneracy of the metal's d-orbitals.

For a typical octahedral complex, the five d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these levels is denoted as Δo (the crystal field splitting energy).

d-Orbital Splitting Diagram

The diagram below illustrates the energetic splitting of d-orbitals in an octahedral ligand field, which is fundamental to understanding the electronic spectra, color, and magnetic properties of transition metal complexes.

Caption: Energy level diagram for d-orbital splitting.

Spectroscopic Analysis

Spectroscopic techniques provide invaluable information about the bonding and electronic structure of these complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the carboxylate groups. The key vibrational bands are the asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretching frequencies. The difference between these frequencies (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode.[10] Generally:

-

Ionic (uncoordinated): Δν is relatively small.

-

Monodentate: Δν is significantly larger than in the ionic salt.

-

Bidentate (Chelating or Bridging): Δν is smaller than or similar to the ionic salt.

UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, UV-Vis spectroscopy reveals electronic transitions between the split d-orbitals (d-d transitions).[11] The energy of the absorbed light corresponds to the crystal field splitting energy (Δo). These transitions are typically weak and give rise to the characteristic colors of the complexes.[12]

The following table summarizes typical spectroscopic data for metal carboxylate complexes.

| Metal Ion | Complex Type | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | λₘₐₓ (nm) (d-d transition) | Ref. |

| Co(II) | Octahedral | ~1550-1610 | ~1400-1440 | ~150-210 | ~500-600 | [1][2] |

| Ni(II) | Octahedral | ~1550-1620 | ~1410-1450 | ~140-210 | ~390, ~650, ~720 | [7][13] |

| Cu(II) | Distorted Octahedral | ~1580-1650 | ~1380-1420 | ~180-250 | ~600-800 (broad) | [8] |

| Zn(II) | Octahedral/Tetrahedral | ~1550-1610 | ~1390-1430 | ~150-200 | No d-d transitions (d¹⁰) | [9] |

Thermal Analysis

Thermogravimetric analysis (TGA) is used to study the thermal stability of hydrated metal diglycolates and their decomposition pathways.[14][15] A typical decomposition process occurs in distinct stages:

-

Dehydration: The loss of lattice and/or coordinated water molecules, usually occurring below 250°C.

-

Decomposition: The breakdown of the anhydrous complex, involving the pyrolysis of the this compound ligand. This stage typically occurs between 250°C and 500°C.

-

Residue Formation: The final product at high temperatures (above ~600°C) is typically the most stable metal oxide.

| Metal Ion | Complex Type | Dehydration Temp. (°C) | Decomposition Temp. (°C) | Final Residue | Ref. |

| Co(II) | [Co(pic)₂(H₂O)₂]·2H₂O¹ | 60 - 180 (loss of 4 H₂O) | 280 - 450 | CoO | [2][5] |

| Ni(II) | Hydrated Complex | ~100 - 250 | ~300 - 500 | NiO | [1] |

| Cu(II) | Hydrated Complex | ~90 - 220 | ~250 - 450 | CuO | [1] |

| Zn(II) | Hydrated Complex | ~80 - 200 | ~300 - 550 | ZnO | [1] |

¹Data for a related cobalt(II) picolinate (B1231196) complex.

Experimental Protocols

A general workflow for the synthesis and characterization of this compound metal complexes is outlined below.

Caption: Workflow for synthesis and characterization.

Synthesis of a Typical Hydrated Metal this compound

-

Reactant Preparation: Prepare separate aqueous solutions of diglycolic acid and a soluble metal salt (e.g., metal chloride or nitrate) in a 1:1 molar ratio.

-

pH Adjustment: Slowly add a base (e.g., NaOH or NH₄OH solution) to the diglycolic acid solution with stirring until the acid is fully deprotonated (pH ~5-6).

-

Reaction: Add the metal salt solution dropwise to the sodium this compound solution with continuous stirring.

-

Precipitation: A precipitate of the metal this compound complex will often form immediately or upon gentle heating or concentration of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the product sequentially with deionized water and then a solvent like ethanol (B145695) or acetone (B3395972) to remove unreacted starting materials and impurities.

-

Drying: Dry the final product in a desiccator over a drying agent or in a low-temperature oven.

Single-Crystal X-ray Diffraction (XRD)

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a dilute aqueous solution of the synthesized complex, or by vapor/liquid diffusion techniques.[8][16]

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is directed at the crystal.

-

Diffraction Measurement: Rotate the crystal in the X-ray beam and collect the diffraction pattern (intensities and positions of thousands of reflections) using an area detector.[17]

-

Structure Solution: Process the collected data to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods to find the initial positions of the atoms.

-

Structure Refinement: Refine the atomic positions, bond lengths, and angles against the experimental data using least-squares methods to obtain the final, accurate molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a solid sample by mixing a small amount of the complex (~1-2 mg) with dry potassium bromide (KBr, ~100-200 mg) and pressing the mixture into a thin, transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the pure KBr pellet or the empty ATR crystal.

-

Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrometer's software automatically subtracts the background spectrum. Analyze the resulting spectrum to identify characteristic vibrational frequencies, particularly the νₐₛ(COO⁻) and νₛ(COO⁻) bands.[18][19]

UV-Visible (UV-Vis) Spectroscopy

-

Solution Preparation: Prepare a dilute solution of the complex in a suitable solvent (often deionized water) of a known concentration. The solvent must be transparent in the wavelength range of interest.[11]

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline spectrum.

-

Sample Measurement: Fill an identical cuvette with the sample solution and record its absorption spectrum over the desired wavelength range (e.g., 300-900 nm for transition metals).

-

Data Analysis: The baseline is subtracted from the sample spectrum. Identify the wavelengths of maximum absorbance (λₘₐₓ) corresponding to d-d electronic transitions.

Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed amount of the complex (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).[15]

-

Instrument Setup: Place the crucible onto the instrument's microbalance and seal the furnace. Purge the furnace with an inert gas (e.g., nitrogen) or air at a controlled flow rate.[20][21]

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 10°C/min).

-

Data Recording: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The resulting thermogram shows distinct steps corresponding to dehydration and decomposition events. The temperature ranges and percentage mass loss for each step are used to determine the thermal stability and decomposition pathway of the complex.[14]

References

- 1. Synthesis, Characterization and Crystal Structure of Cobalt(II) Complex of a Schiff Base Derived from Isoniazid and Pyridine-4-Carboxaldehyde [scirp.org]

- 2. Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lanthanide(III) Complexes with Thiodiacetato Ligand: Chemical Speciation, Synthesis, Crystal Structure, and Solid-State Luminescence [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Crystal structure of a nickel compound comprising two nickel(II) complexes with different ligand environments: [Ni(tren)(H2O)2][Ni(H2O)6](SO4)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of a nickel compound comprising two nickel(II) complexes with different ligand environments: [Ni(tren)(H2O)2][Ni(H2O)6](SO4)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structures of zinc(II) complexes with β-hydroxypyridinecarboxylate ligands: examples of structure-directing effects used in inorganic crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.iitd.ac.in [web.iitd.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. people.bath.ac.uk [people.bath.ac.uk]

- 13. Spectroscopic methods uv vis transition metal complexes | PDF [slideshare.net]

- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Lanthanide Complexes in Recent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and structural properties of lanthanide complexes formed with tropolonate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. personal.utdallas.edu [personal.utdallas.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Thermodynamic Properties of Lanthanide-Diglycolate Complexes: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of lanthanide-diglycolate complexes. The stability, enthalpy, and entropy of complexation are critical parameters for understanding the behavior of these complexes in various applications, including separation chemistry and as potential therapeutic or diagnostic agents. This document consolidates key thermodynamic data, details the experimental methodologies used for their determination, and presents visual workflows to elucidate the experimental and logical frameworks involved in these studies. All quantitative data are summarized in structured tables for ease of comparison and reference.

Introduction

The complexation of trivalent lanthanide ions (Ln³⁺) with various ligands is a field of significant interest due to the unique physicochemical properties of the resulting complexes. Diglycolic acid (ODA), a simple dicarboxylic ether, acts as a tridentate ligand, forming stable chelate complexes with lanthanide ions. The thermodynamic stability of these complexes, characterized by the Gibbs free energy change (ΔG), is a composite function of enthalpy (ΔH) and entropy (ΔS) changes upon complexation. A thorough understanding of these thermodynamic parameters is essential for predicting the selectivity of diglycolate-based systems in lanthanide separation processes and for the rational design of lanthanide-based compounds in biomedical applications. This guide aims to provide a detailed summary of these properties and the experimental techniques employed in their measurement.

Thermodynamic Data of Lanthanide-Diglycolate Complexes

The formation of lanthanide-diglycolate complexes proceeds in a stepwise manner, with the sequential addition of this compound ligands (A²⁻) to the lanthanide ion (M³⁺). The overall stability constant, βn, represents the equilibrium for the formation of the [MAₙ]³⁻²ⁿ complex from the free metal ion and n ligands. The key thermodynamic parameters for the formation of the mono-, bis-, and tris-diglycolate complexes of the lanthanide series are presented below. The data were determined at 25.00 °C in a perchlorate (B79767) medium.

Table 1: Stability Constants (log β) for the Formation of Lanthanide-Diglycolate Complexes [1]

| Lanthanide | log β₁ | log β₂ | log β₃ |

| La | 4.98 | 8.64 | 11.23 |

| Ce | 5.22 | 9.11 | 11.96 |

| Pr | 5.37 | 9.47 | 12.51 |

| Nd | 5.43 | 9.61 | 12.72 |

| Sm | 5.57 | 9.94 | 13.25 |

| Eu | 5.61 | 10.03 | 13.38 |

| Gd | 5.60 | 10.03 | 13.36 |

| Tb | 5.67 | 10.19 | 13.67 |

| Dy | 5.71 | 10.28 | 13.82 |

| Ho | 5.71 | 10.31 | 13.89 |

| Er | 5.76 | 10.40 | 14.05 |

| Tm | 5.82 | 10.51 | 14.21 |

| Yb | 5.92 | 10.70 | 14.48 |

| Lu | 5.95 | 10.78 | 14.59 |

Table 2: Enthalpy Changes (ΔH in kcal·mol⁻¹) for the Stepwise Formation of Lanthanide-Diglycolate Complexes [1]

| Lanthanide | ΔH₁ | ΔH₂ | ΔH₃ |

| La | 3.32 | 2.50 | 2.0 |

| Ce | 3.01 | 2.29 | 1.8 |

| Pr | 2.65 | 2.04 | 1.6 |

| Nd | 2.37 | 1.81 | 1.4 |

| Sm | 1.76 | 1.34 | 1.1 |

| Eu | 1.54 | 1.18 | 0.9 |

| Gd | 1.40 | 1.07 | 0.8 |

| Tb | 1.45 | 1.11 | 0.9 |

| Dy | 1.60 | 1.22 | 1.0 |

| Ho | 1.78 | 1.36 | 1.1 |

| Er | 2.06 | 1.58 | 1.3 |

| Tm | 2.38 | 1.82 | 1.5 |

| Yb | 2.80 | 2.14 | 1.8 |

| Lu | 3.12 | 2.39 | 2.0 |

Table 3: Entropy Changes (ΔS in cal·mol⁻¹·K⁻¹) for the Stepwise Formation of Lanthanide-Diglycolate Complexes [1]

| Lanthanide | ΔS₁ | ΔS₂ | ΔS₃ |

| La | 34.3 | 24.3 | 18 |

| Ce | 34.3 | 24.8 | 19 |

| Pr | 34.1 | 25.1 | 20 |

| Nd | 33.5 | 24.9 | 20 |

| Sm | 32.1 | 24.4 | 20 |

| Eu | 31.8 | 24.2 | 20 |

| Gd | 31.7 | 24.2 | 20 |

| Tb | 32.3 | 25.0 | 21 |

| Dy | 32.9 | 25.6 | 21 |

| Ho | 33.5 | 26.1 | 22 |

| Er | 34.4 | 26.9 | 23 |

| Tm | 35.3 | 27.7 | 23 |

| Yb | 36.8 | 29.0 | 25 |

| Lu | 37.7 | 29.8 | 25 |

Experimental Protocols

The determination of the thermodynamic properties of lanthanide-diglycolate complexes relies on several key experimental techniques. The following sections provide a detailed overview of the methodologies for potentiometry, isothermal titration calorimetry, and UV-Vis spectrophotometry.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[2][3] The procedure involves monitoring the hydrogen ion concentration (pH) of a solution containing the lanthanide ion and diglycolic acid as it is titrated with a standard solution of a strong base.

Methodology:

-

Solution Preparation: All solutions are prepared using deionized water, and a constant ionic strength is maintained, typically with a non-complexing salt like NaClO₄ or KNO₃. Solutions of the lanthanide salt, diglycolic acid, a strong acid (e.g., HClO₄), and a CO₂-free strong base (e.g., NaOH) are prepared and standardized.

-

Calibration: The electrode system (typically a glass electrode and a reference electrode) is calibrated to read hydrogen ion concentration directly, rather than activity. This is achieved by titrating a known concentration of a strong acid with a strong base in the same ionic medium.

-

Titration: A solution containing a known amount of the lanthanide ion, diglycolic acid, and a slight excess of strong acid is titrated with the standardized strong base. The potential (or pH) is recorded after each addition of the titrant.

-

Data Analysis: The titration data (volume of base added vs. pH) are used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([A²⁻]) at each point in the titration. The stability constants (β₁, β₂, β₃) are then determined by fitting this data to the formation function using a suitable computer program like BEST or Hyperquad.[2][4]

Caption: Workflow for determining stability constants via potentiometric titration.

Isothermal Titration Calorimetry (ITC) for Enthalpy and Entropy Determination

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding interaction, allowing for the determination of the enthalpy change (ΔH) of complexation.[5] From the binding constant (Kₐ, which can also be determined by ITC) and ΔH, the entropy change (ΔS) can be calculated.

Methodology:

-

Sample Preparation: The lanthanide ion solution is placed in the sample cell of the calorimeter, and the this compound solution (as a salt, e.g., Na₂ODA) is loaded into the injection syringe. Both solutions must be prepared in the same buffer to minimize heats of dilution. The solutions are thoroughly degassed before the experiment.

-

Experiment: A series of small, precisely measured aliquots of the ligand solution are injected into the sample cell containing the lanthanide ion solution while the temperature is held constant. The heat change associated with each injection is measured by the instrument.

-

Control Experiment: A control titration is performed by injecting the ligand solution into the buffer alone to determine the heat of dilution, which is then subtracted from the experimental data.

-

Data Analysis: The raw data (heat per injection vs. molar ratio of ligand to metal) are integrated to obtain the enthalpy change for each injection. The resulting binding isotherm is then fitted to a suitable binding model to extract the stoichiometry (n), the association constant (Kₐ), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equations: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.

Caption: Workflow for determining thermodynamic parameters using ITC.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine stability constants if the formation of the complex results in a change in the absorbance spectrum of the lanthanide ion or the ligand.[6][7] The f-f electronic transitions of lanthanide ions are sensitive to changes in their coordination environment, leading to shifts in peak position and changes in intensity upon complexation.

Methodology:

-

Spectral Characterization: The UV-Vis spectra of the free lanthanide ion, the free ligand, and the fully formed complex are recorded to identify suitable wavelengths for monitoring the titration.

-

Titration: A solution of the lanthanide ion is titrated with the this compound ligand, and the absorbance spectrum is recorded after each addition. Alternatively, a series of solutions with varying metal-to-ligand ratios can be prepared. All solutions must be maintained at a constant pH and ionic strength.

-

Data Analysis: The absorbance data at one or more wavelengths are plotted against the ligand-to-metal ratio. This data is then analyzed using computational software (e.g., HypSpec) that fits the absorbance changes to a model incorporating the Beer-Lambert law and the mass balance equations for all species in solution. This fitting process yields the stability constants of the formed complexes.[7]

Interrelation of Thermodynamic Parameters

The fundamental thermodynamic parameters are linked by the Gibbs free energy equation. This relationship is crucial for interpreting the driving forces behind complex formation. A spontaneous complexation reaction is characterized by a negative ΔG value. This can be achieved through a favorable (negative) enthalpy change, a favorable (positive) entropy change, or a combination of both.

References

The Intricate Dance of Diglycolate with Actinide Ions: A Technical Guide for Researchers

A comprehensive overview of the coordination chemistry, thermodynamics, and structural features of actinide-diglycolate complexes, tailored for researchers, scientists, and professionals in drug development.

The interaction of diglycolic acid (ODA, oxodiacetic acid) with actinide ions is of significant interest in fields ranging from nuclear waste separation to the development of radiopharmaceuticals. The tridentate nature of the diglycolate dianion, with its two carboxylate groups and a central ether oxygen, allows for the formation of stable chelate complexes with f-block elements. Understanding the thermodynamics and structural chemistry of these interactions is crucial for designing effective chelating agents and predicting the behavior of actinides in various chemical environments. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

Quantitative Thermodynamic Data

The stability of actinide-diglycolate complexes is a key parameter in assessing their potential applications. The following tables summarize the available stability constants (log β) and thermodynamic parameters (ΔH and ΔS) for the formation of these complexes. Data for lanthanide ions are also included as valuable analogs for trivalent actinides, given their similar ionic radii and coordination behavior.

Table 1: Stability Constants (log β) of Actinide and Lanthanide this compound Complexes

| Metal Ion | Ionic Radius (Å, CN=8) | log β₁ | log β₂ | log β₃ | Conditions |

| Actinides | |||||

| Th(IV) | 0.94 | Data not available | Data not available | Data not available | |

| U(VI) (UO₂²⁺) | - | Data not available | Data not available | Data not available | |

| Np(V) (NpO₂⁺) | - | Data not available | Data not available | Data not available | |

| Pu(III) | 1.00 | Data not available | Data not available | Data not available | |

| Am(III) | 0.975 | Data not available | Data not available | Data not available | |

| Cm(III) | 0.97 | Data not available | Data not available | Data not available | |

| Lanthanides (Analogs) | |||||

| Gd(III) | 0.938 | 5.89 | 4.65 | 3.08 | 25 °C, 0.1 M KCl[1] |

| Tb(III) | 0.923 | 6.38 | 4.90 | 3.45 | 25 °C, 0.1 M KCl[1] |

| Dy(III) | 0.912 | 6.36 | 4.85 | 3.48 | 25 °C, 0.1 M KCl[1] |

| Ho(III) | 0.901 | 6.16 | 5.08 | 3.48 | 25 °C, 0.1 M KCl[1] |

| Er(III) | 0.890 | 6.21 | 4.87 | 3.31 | 25 °C, 0.1 M KCl[1] |

| Tm(III) | 0.880 | 6.51 | 5.16 | 3.10 | 25 °C, 0.1 M KCl[1] |

| Yb(III) | 0.868 | 6.70 | 5.40 | 2.84 | 25 °C, 0.1 M KCl[1] |

| Lu(III) | 0.861 | 6.10 | 5.67 | 2.90 | 25 °C, 0.1 M KCl[1] |

Note: The absence of data for many actinide-diglycolate complexes highlights a significant area for future research.

Table 2: Thermodynamic Parameters for Metal-Diglycolate Complexation

| Metal Ion | Complex | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Conditions |

| Tl(I) | Tl(DGA)⁺ | -20.50 | -35.11 | -47.4 | 308 K[2] |

| Tl(I) | Tl(DGA)₂⁻ | -38.36 | -53.59 | -49.5 | 308 K[2] |

Note: Thermodynamic data for actinide-diglycolate complexes are scarce in the literature. The data for Thallium(I) is provided as an example of the parameters that can be determined.

Structural Insights

The coordination of this compound to actinide ions has been elucidated through single-crystal X-ray diffraction. A notable example is the structure of Americium(III) this compound oxalate (B1200264) trihydrate, Am(ODA)(C₂O₄)(H₂O)₃.[3] In this complex, the Am(III) ion is coordinated by the tridentate this compound ligand, a bidentate oxalate, and three water molecules, resulting in a complex coordination environment. This structural information is invaluable for understanding the steric and electronic factors that govern complex formation.

Experimental Protocols

Accurate determination of thermodynamic and structural data is paramount. The following sections provide detailed methodologies for key experiments.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a widely used method to determine the stability constants of metal-ligand complexes in solution.[4][5][6]

1. Reagents and Solutions:

-

Actinide Stock Solution: A standardized stock solution of the actinide perchlorate (B79767) (e.g., Am(ClO₄)₃) in dilute perchloric acid to prevent hydrolysis. The exact concentration should be determined by appropriate analytical techniques (e.g., ICP-MS or radiometric methods).

-

Diglycolic Acid Solution: A precisely weighed amount of high-purity diglycolic acid dissolved in deionized water.

-

Standardized Base Solution: A carbonate-free solution of sodium hydroxide (B78521) or potassium hydroxide, standardized against a primary standard (e.g., potassium hydrogen phthalate).

-

Background Electrolyte: A solution of an inert salt (e.g., NaClO₄ or KCl) at a high concentration (e.g., 0.1 M or 1.0 M) to maintain a constant ionic strength.

2. Apparatus:

-

A high-precision automated titrator equipped with a glass electrode and a reference electrode (e.g., Ag/AgCl).

-

A thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

A system for bubbling an inert gas (e.g., argon) through the solution to exclude atmospheric CO₂.

3. Procedure:

-

Electrode Calibration: Calibrate the glass electrode using standard buffer solutions at the experimental temperature and ionic strength.

-

Ligand Protonation Constants: Titrate a solution of diglycolic acid and the background electrolyte with the standardized base to determine the protonation constants of the ligand.

-

Complexation Titration: Prepare a solution containing a known amount of the actinide stock solution, diglycolic acid, and the background electrolyte in the titration vessel.

-

Titrate this solution with the standardized base, recording the pH or potential as a function of the volume of base added.

-

Perform titrations at different metal-to-ligand ratios to check for the formation of different species.

4. Data Analysis:

-

The titration data (volume of base vs. pH) are analyzed using a suitable computer program (e.g., HYPERQUAD, PSEQUAD) that performs a non-linear least-squares refinement to calculate the stability constants (β) for the proposed complex species (e.g., [An(DGA)]⁺, [An(DGA)₂]⁻).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

1. Reagents and Solutions:

-

Actinide Solution (in the cell): A solution of the actinide perchlorate in a buffer with a known and low ionization enthalpy (e.g., PIPES, MOPS) to minimize heats of buffer protonation. The concentration should be accurately known.

-

This compound Solution (in the syringe): A solution of diglycolic acid in the same buffer as the actinide solution. The concentration should be 10-20 times higher than the actinide concentration.

-

Buffer: All solutions must be prepared in the same batch of degassed buffer to minimize heats of dilution and mixing.

2. Apparatus:

-

An isothermal titration calorimeter.

3. Procedure:

-

Sample Preparation: Degas all solutions thoroughly before use to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

Blank Titration (Ligand to Buffer): Perform a titration by injecting the this compound solution into the buffer-filled sample cell. This measures the heat of dilution of the ligand.

-

Blank Titration (Buffer to Actinide): Perform a titration by injecting the buffer into the actinide solution to measure the heat of dilution of the actinide.

-

Complexation Titration: Titrate the this compound solution into the actinide solution. The instrument will record the heat change after each injection.

4. Data Analysis:

-

The raw data (heat flow vs. time) are integrated to obtain the heat change per injection.

-

After subtracting the heats of dilution, the data are plotted as heat change per mole of injectant versus the molar ratio of ligand to metal.

-

This binding isotherm is then fitted to a suitable binding model using the manufacturer's software to determine the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations:

-

ΔG = -RTln(Kₐ)

-

ΔG = ΔH - TΔS

-

Single-Crystal X-ray Diffraction for Structural Determination

This technique provides definitive information about the three-dimensional structure of a crystalline compound.[7][8]

1. Crystal Growth:

-

Slow evaporation of a solution containing the actinide salt and diglycolic acid in a suitable solvent system.

-

Hydrothermal synthesis, where the components are heated in a sealed vessel.

-

Diffusion methods (e.g., vapor diffusion or liquid-liquid diffusion).

2. Apparatus:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Due to the radioactivity of the samples, specialized containment and handling procedures are necessary.

3. Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

-

Data Reduction: The raw diffraction data are processed to obtain a set of unique reflections with their corresponding intensities. Corrections for factors such as absorption are applied.

4. Structure Solution and Refinement:

-

The positions of the heavy actinide atoms are typically determined first using methods like the Patterson or direct methods.

-

The positions of the lighter atoms (C, O) are then located from the electron density map.

-

The structural model is refined using a least-squares method to obtain the final atomic coordinates, bond lengths, and bond angles.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows in the study of actinide-diglycolate coordination chemistry.

Conclusion

The coordination chemistry of this compound with actinide ions presents a rich field of study with important implications for nuclear science and technology. While significant progress has been made in understanding the coordination of analogous lanthanide ions, there remains a critical need for more comprehensive thermodynamic and structural data for the actinide complexes themselves. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to address these knowledge gaps and further advance our understanding of these complex systems.

References

- 1. studylib.net [studylib.net]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. cost-nectar.eu [cost-nectar.eu]

- 5. isca.me [isca.me]

- 6. Potentiometric titration [protocols.io]

- 7. Three novel 1D lanthanide-carboxylate polymeric complexes: syntheses, crystal structures and magnetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

Revolutionizing Rare Earth Element Separations: A Technical Guide to Novel Diglycolamide Extractants

For Immediate Release

A new class of extractants, diglycolamides (DGAs), is poised to revolutionize the separation of rare earth elements (REEs), critical materials for numerous modern technologies. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core principles, experimental methodologies, and performance data of these promising compounds. DGAs offer significant advantages over traditional organophosphorus extractants, including higher selectivity, especially for adjacent lanthanides, and operation under a more environmentally friendly anion swing mechanism.[1][2][3]

Introduction to Diglycolamide Extractants

Diglycolamides are neutral, tridentate ligands that demonstrate a strong affinity for trivalent lanthanide and actinide ions.[2] Their general structure consists of a central ether oxygen and two amide groups, which act as the primary coordination sites for metal ions. The selectivity and extraction efficiency of DGAs can be finely tuned by modifying the alkyl substituents on the amide nitrogen atoms.[1][4] This tunability allows for the design of extractants tailored for specific separation needs. One of the most extensively studied DGAs is N,N,N',N'-tetraoctyldiglycolamide (TODGA), which has shown high extraction efficiency for various REEs.[3][5][6]

The extraction process with DGAs typically involves the formation of a metal-ligand complex in the organic phase.[1] Unlike organophosphorus acids that operate on a pH-swing mechanism, DGAs utilize an anion swing.[1] This means that the extraction of trivalent lanthanide ions is facilitated by the co-extraction of three counter-anions to maintain charge neutrality in the organic phase.[1] This mechanism avoids the consumption of acids and bases, leading to a more sustainable and cost-effective separation process.[2][3]

Quantitative Performance Data

The performance of various diglycolamide extractants has been evaluated under a range of conditions. The following tables summarize key quantitative data from recent studies, including distribution coefficients (D), separation factors (SF), and extraction efficiencies (E%).

Table 1: Extraction of Rare Earth Elements with TODGA

| REE | Aqueous Phase | Organic Phase | Distribution Coefficient (D) | Separation Factor (SF) | Reference |

| La(III) | 0.01 M HNO₃ | 0.10 M TODGA in petroleum ether | - | - | [7] |

| Ce(III) | 0.01 M HNO₃ | 0.10 M TODGA in petroleum ether | - | - | [7] |

| Pr(III) | 0.01 M HNO₃ | 0.10 M TODGA in petroleum ether | - | - | [7] |

| Nd(III) | 0.01 M HNO₃ | 0.10 M TODGA in petroleum ether | - | - | [7] |

| Dy(III) | 1 M HNO₃ | TODGA/DA (xTODGA = 0.3) | >10 | SFDy/Fe > 10,000 | [8] |

| Nd(III) | 1 M HNO₃ | TODGA/DA (xTODGA = 0.3) | >10 | - | [8] |

| Pr(III) | 1 M HNO₃ | TODGA/DA (xTODGA = 0.3) | >10 | - | [8] |

Table 2: Extraction of Rare Earth Elements with TBDGA

| REE | Aqueous Phase | Organic Phase | Extraction Efficiency (%) | Reference |

| Pr(III) | 8 M HCl | 0.072 M TBDGA in 1-octanol (B28484) modified CO₂(l) | >97 | [9] |

| Nd(III) | 8 M HCl | 0.072 M TBDGA in 1-octanol modified CO₂(l) | >97 | [9] |

| Dy(III) | 8 M HCl | 0.072 M TBDGA in 1-octanol modified CO₂(l) | >97 | [9] |

| Eu(III) | 8 M HCl | TBDGA in 1-octanol modified CO₂(l) | 95 ± 2 | [10] |

| Y(III) | 8 M HCl | 0.072 M TBDGA in 1-octanol modified CO₂(l) | >93 | [10] |

Table 3: Extraction of Rare Earth Elements with Unsymmetrical Diglycolamides (DiBD²DGA)

| REE | Aqueous Phase | Organic Phase | Notes | Reference |

| La(III) | HCl, HNO₃, H₂SO₄ | DiBD²DGA | Mutual separation achieved | [11] |

| Pr(III) | HCl, HNO₃, H₂SO₄ | DiBD²DGA | Mutual separation achieved | [11] |

| Nd(III) | HCl, HNO₃, H₂SO₄ | DiBD²DGA | Mutual separation achieved | [11] |

| Dy(III) | HCl, HNO₃, H₂SO₄ | DiBD²DGA | Mutual separation achieved | [11] |

Experimental Protocols

This section details the methodologies for key experiments in the study of diglycolamide extractants for REE separation.

Synthesis of Diglycolamide Extractants

The synthesis of N,N,N',N'-tetraoctyl-diglycolamide (TODGA) is typically adapted from established literature procedures.[8] A common route involves the reaction of diglycolic acid with an appropriate amine in the presence of a coupling agent.

Materials:

-

Diglycolic acid

-

Thionyl chloride

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Diglycolic acid is converted to diglycolyl chloride by reacting with thionyl chloride.

-

The resulting diglycolyl chloride is then slowly added to a solution of dioctylamine and a base in an anhydrous solvent under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The crude product is purified by column chromatography to yield the desired diglycolamide.

-

The final product is characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure and purity.[8]

Solvent Extraction Procedure

Solvent extraction experiments are performed to determine the distribution of REEs between an aqueous phase and an organic phase containing the diglycolamide extractant.

Materials:

-

Aqueous feed solution containing known concentrations of REE nitrates or chlorides in a specific acid (e.g., HNO₃, HCl).[7][8]

-

Organic phase consisting of the diglycolamide extractant dissolved in a suitable diluent (e.g., n-dodecane, petroleum ether, 1-octanol).[5][7][8]

-

Phase modifier (e.g., 1-octanol) may be added to prevent third phase formation.[8]

Procedure:

-

Equal volumes of the aqueous and organic phases are added to a sealed vessel.

-

The mixture is agitated for a sufficient time to reach equilibrium (e.g., 10 minutes to 1 hour) at a constant temperature.[8][12]

-

The two phases are separated by centrifugation.

-

Aliquots are taken from both the aqueous and organic phases for analysis.

-

The concentration of REEs in the aqueous phase is determined by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12]

-

The concentration of REEs in the organic phase can be determined by difference or by back-extraction into a suitable stripping solution followed by analysis.

Back-Extraction (Stripping) Procedure

Back-extraction is performed to recover the extracted REEs from the loaded organic phase.

Materials:

-

Loaded organic phase containing the REE-diglycolamide complex.

-

Stripping solution, typically a dilute acid (e.g., 1 M HCl) or complexing agent solution.[7]

Procedure:

-

The loaded organic phase is contacted with the stripping solution at a specific organic-to-aqueous phase ratio.

-

The mixture is agitated until the REEs are transferred back to the aqueous phase.

-

The phases are separated, and the concentration of REEs in the resulting aqueous strip solution is determined.[7]

Mechanistic Insights and Process Visualization

The extraction of rare earth elements by diglycolamides is a complex process involving the formation of specific coordination complexes. The following diagrams illustrate the key steps and relationships in this process.

References

- 1. osti.gov [osti.gov]

- 2. Molecular insights into aggregate speciation of diglycolamides for efficient extraction of rare earth elements - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03801D [pubs.rsc.org]

- 3. impact.ornl.gov [impact.ornl.gov]

- 4. Application of diglycolamide extractant in rare-earth extraction [ouci.dntb.gov.ua]

- 5. An Effective Extractant for Rare-Earth Elements | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Improved rare earth element recycling using a sustainable diglycolamide-based hydrophobic eutectic solvent - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01707F [pubs.rsc.org]

- 9. Extraction of Rare Earth Elements from Chloride Media with Tetrabutyl Diglycolamide in 1-Octanol Modified Carbon Dioxide | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Using Diglycolamide Extractants in an Imidazolium-Based Ionic Liquid for Rare Earth Element Extraction and Recovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Sodium Diglycolate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium diglycolate, the disodium (B8443419) salt of diglycolic acid (also known as oxydiacetic acid), is a dicarboxylate compound with applications in various fields, including as a component in pharmaceutical formulations and as a chelating agent. An understanding of its solubility in aqueous systems is critical for its effective application, particularly in areas such as drug delivery, formulation science, and chemical process design. This technical guide provides a comprehensive overview of the factors governing the solubility of sodium this compound in aqueous solutions, outlines standard experimental protocols for its determination, and presents a framework for understanding its solubility characteristics in the absence of extensive public-domain quantitative data.

Physicochemical Properties of Sodium this compound

| Property | Value |

| Chemical Name | Disodium 2,2'-oxydiacetate |

| Synonyms | Sodium this compound, Oxydiacetic acid disodium salt |

| Molecular Formula | C₄H₄Na₂O₅ |

| Molecular Weight | 178.05 g/mol |

| Appearance | White crystalline powder |

| General Solubility | Soluble in water |

Factors Influencing the Aqueous Solubility of Sodium this compound

The solubility of sodium this compound in aqueous solutions is primarily influenced by temperature and the pH of the medium.

Effect of Temperature

Effect of pH

The pH of the aqueous medium is a critical factor affecting the solubility of dicarboxylate salts like sodium this compound. Diglycolic acid is a weak dicarboxylic acid with two pKa values. In solution, the this compound anion (⁻OOC-CH₂-O-CH₂-COO⁻) can be protonated to form the monoprotonated species (HOOC-CH₂-O-CH₂-COO⁻) and the fully protonated diglycolic acid (HOOC-CH₂-O-CH₂-COOH).

At high pH values (alkaline conditions), the fully deprotonated dianion is the predominant species. This ionic form is highly polar and interacts favorably with polar water molecules, leading to higher solubility. As the pH is lowered (acidic conditions), the carboxylate groups become protonated. The protonated forms are less polar and less ionic, which generally leads to a decrease in aqueous solubility. This principle is fundamental to understanding the behavior of ionizable compounds in solution.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative data on the solubility of sodium this compound in aqueous solutions at various temperatures and pH values is not available in peer-reviewed literature or public databases. The following table is presented as a template for organizing experimentally determined solubility data.

| Temperature (°C) | pH | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., 25 | e.g., 7.0 | Data to be determined | Data to be determined |

| e.g., 25 | e.g., 5.0 | Data to be determined | Data to be determined |

| e.g., 25 | e.g., 9.0 | Data to be determined | Data to be determined |

| e.g., 37 | e.g., 7.4 | Data to be determined | Data to be determined |

| e.g., 50 | e.g., 7.0 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of a salt like sodium this compound is the isothermal equilibrium method.

Isothermal Equilibrium Solubility Determination

This method involves creating a saturated solution of the compound at a specific temperature and then determining the concentration of the dissolved solute.

Materials:

-

Sodium this compound

-

Distilled or deionized water

-

pH buffers of desired values

-

Thermostatically controlled water bath or incubator

-

Stirring mechanism (e.g., magnetic stirrer and stir bars)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of sodium this compound to a known volume of the aqueous medium (water or a specific pH buffer) in a sealed container.

-

Place the container in a thermostatically controlled water bath set to the desired temperature.

-

Stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established experimentally.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle for a short period at the experimental temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid particles.

-

-

Concentration Analysis:

-

Dilute the clear filtrate to a suitable concentration for analysis.

-

Determine the concentration of sodium this compound in the diluted filtrate using a validated analytical method.

-

-

Data Calculation:

-

Calculate the solubility of sodium this compound in the chosen solvent at the specified temperature, expressing the result in appropriate units (e.g., g/100 mL or mol/L).

-

Visualizations

Logical Relationship of Factors Affecting Solubility

Caption: Factors influencing the aqueous solubility of sodium this compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for isothermal equilibrium solubility determination.

Conclusion

While specific quantitative solubility data for sodium this compound in aqueous solutions is not widely published, a thorough understanding of the fundamental principles of solubility provides a strong basis for its application and for designing experiments to generate the necessary data. The solubility of sodium this compound is expected to be significantly influenced by both temperature and, critically, the pH of the aqueous medium due to the ionizable nature of its dicarboxylate structure. For researchers and professionals in drug development and other scientific fields, the experimental protocols and theoretical framework presented in this guide offer a robust approach to characterizing the solubility of sodium this compound for specific applications. The generation of empirical data following these guidelines is strongly encouraged to fill the existing knowledge gap.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Diglycolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diglycolic acid (C₄H₆O₅), a dicarboxylic acid with significant applications in various fields, including pharmaceuticals and polymer chemistry, exhibits polymorphism, the ability to exist in multiple crystalline forms. Understanding and controlling the polymorphic landscape of an active pharmaceutical ingredient (API) is critical in drug development to ensure consistent physicochemical properties, bioavailability, and stability. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of diglycolic acid, focusing on its known anhydrous and monohydrate forms. Detailed crystallographic data, experimental protocols for polymorph preparation and characterization, and a logical workflow for polymorph screening are presented to aid researchers in their solid-state characterization efforts.

Introduction to Diglycolic Acid and Polymorphism

Diglycolic acid, also known as 2,2'-oxydiacetic acid, is a white, crystalline powder. Its molecular structure consists of two acetic acid units linked by an ether bond. This structure allows for the formation of extensive hydrogen-bonding networks, which are fundamental to its crystalline architecture and polymorphic behavior.

Polymorphism is the phenomenon where a chemical compound crystallizes in different solid-state arrangements, known as polymorphs. These different crystalline forms, despite having the same chemical composition, can exhibit distinct physical and chemical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability.

-

Melting Point and Enthalpy of Fusion: Influencing formulation and processing.

-

Hygroscopicity: Impacting stability and handling.

-

Mechanical Properties: Affecting tabletability and powder flow.

Therefore, a thorough investigation of the polymorphic forms of any API, such as diglycolic acid, is a regulatory and scientific necessity in pharmaceutical development.

Crystal Structure of Diglycolic Acid Polymorphs

Diglycolic acid is known to exist in at least two polymorphic forms: an anhydrous form and a monohydrate form. The monohydrate is reported to form at an air humidity of more than 72% at 25°C, while the commercially available form is typically the anhydrous polymorph.

Data Presentation: Crystallographic Parameters

The following tables summarize the key crystallographic data for the anhydrous and monohydrate forms of diglycolic acid. This data is essential for the unambiguous identification and characterization of each polymorph.

| Parameter | Anhydrous Diglycolic Acid | Diglycolic Acid Monohydrate |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | 8.92 | 10.95 |

| b (Å) | 8.01 | 3.86 |

| c (Å) | 7.85 | 15.30 |

| α (°) | 90 | 90 |

| β (°) | 111.4 | 107.5 |

| γ (°) | 90 | 90 |

| Volume (ų) | 522 | 617 |

| Z | 4 | 4 |

| Density (calculated) (g/cm³) | 1.70 | 1.63 |

Table 1: Comparative Crystallographic Data of Diglycolic Acid Polymorphs.

Experimental Protocols

This section details the methodologies for the preparation and characterization of diglycolic acid polymorphs.

Preparation of Polymorphs

3.1.1. Anhydrous Diglycolic Acid

The anhydrous form of diglycolic acid can be obtained by recrystallization from a suitable organic solvent.

-

Protocol:

-

Dissolve diglycolic acid in a minimal amount of hot acetone.

-

Allow the solution to cool slowly to room temperature.

-

Filter the resulting crystals and wash with a small amount of cold acetone.

-

Dry the crystals under vacuum at a temperature below their melting point (140-144°C) to remove any residual solvent.

-

3.1.2. Diglycolic Acid Monohydrate

The monohydrate form can be prepared by crystallization from an aqueous solution or by exposing the anhydrous form to high humidity.

-

Protocol 1: Crystallization from Water

-

Dissolve diglycolic acid in water at an elevated temperature to create a saturated solution.

-

Allow the solution to cool slowly to room temperature.

-

Collect the precipitated crystals by filtration.

-

Dry the crystals in a controlled environment with a relative humidity above 72% at 25°C to prevent dehydration.

-

-

Protocol 2: Humidity-induced Transformation

-

Place a thin layer of anhydrous diglycolic acid in a humidity chamber.

-

Maintain the relative humidity above 72% and the temperature at 25°C.

-

Monitor the transformation using a suitable analytical technique such as X-ray powder diffraction (XRPD) until the conversion to the monohydrate is complete.

-

Characterization of Polymorphs

3.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the crystal structure of a polymorph.

-

Methodology:

-

Mount a suitable single crystal of the polymorph on a goniometer.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve and refine the crystal structure to obtain the atomic coordinates and other crystallographic details.

-

3.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal properties of the polymorphs, such as melting point and enthalpy of fusion.

-

Methodology:

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature to obtain the DSC thermogram. The melting endotherm provides the melting point and enthalpy of fusion.

-

3.2.3. Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for differentiating polymorphs based on their unique vibrational modes.

-

Methodology:

-

Place a small amount of the crystalline sample on a microscope slide.

-

Acquire the Raman spectrum using a Raman spectrometer with a specific laser excitation wavelength (e.g., 785 nm).

-

Collect the scattered light and plot the intensity as a function of the Raman shift (cm⁻¹).

-

Compare the spectra of the different forms to identify characteristic peaks for each polymorph.

-

Visualization of Experimental Workflows and Logical Relationships

The following diagrams illustrate key workflows and relationships in the study of diglycolic acid polymorphism.

Caption: A general workflow for polymorph screening of diglycolic acid.

Caption: Interconversion between the anhydrous and monohydrate forms of diglycolic acid.

Conclusion